D-[4,5,6,6'-2H4]Fructose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5R)-4,5,6,6-tetradeuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1D2,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-VOTBCCCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@@H](C(OC([C@@]1([2H])O)([2H])[2H])(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthesis and Chemical Derivatization of D 4,5,6,6 2h4 Fructose
Strategies for Deuteration of Carbohydrates
The selective labeling of carbohydrates with deuterium (B1214612) can be achieved through several distinct approaches, each with its own set of advantages and limitations.
Acid-catalyzed hydrogen-deuterium exchange (HDX) is a fundamental method for introducing deuterium into organic molecules. mdpi.com In the context of carbohydrates, this typically involves the use of strong deuterated acids in the presence of a deuterium source like deuterium oxide (D₂O). mdpi.com This method can lead to the exchange of labile protons, such as those on hydroxyl groups, and under certain conditions, non-labile C-H protons. mdpi.comresearchgate.net The regioselectivity of acid-catalyzed exchange can be influenced by the acidity of the C-H bonds and the steric environment within the carbohydrate structure. mdpi.com For instance, protonation of the ring oxygen in a glucose molecule can initiate a cascade of reactions, including isomerization to fructose (B13574) and subsequent dehydration, with deuterium incorporation occurring at various steps. researchgate.net
Enzymatic methods offer a high degree of specificity in the synthesis of deuterated carbohydrates. harvard.edugoogle.com This approach often utilizes enzymes from glycolytic or other metabolic pathways to construct the target carbohydrate from isotopically labeled precursors. google.com For example, labeled pyruvate (B1213749) can be used as a starting material in a one-pot reaction containing a cocktail of enzymes to produce labeled fructose diphosphate. google.com The use of deuterium oxide as the solvent in enzymatic reactions can also lead to the incorporation of deuterium at specific positions through enzyme-mediated proton exchange mechanisms. mdpi.comnih.gov Researchers have successfully regenerated deuterated nicotinamide (B372718) cofactors for use in large-scale enzymatic synthesis, further enhancing the utility of this approach. harvard.edu
Achieving position-specific deuteration often requires multi-step chemical synthesis involving protecting groups and stereocontrolled reactions. snnu.edu.cnnih.gov This strategy provides the highest level of control over the location of the deuterium labels. A common approach involves the use of metal catalysts, such as palladium or platinum, to facilitate hydrogen isotope exchange at specific C-H bonds. ansto.gov.ausnnu.edu.cn Protecting group strategies are crucial for directing the deuteration to the desired positions and preventing unwanted side reactions. snnu.edu.cn For example, protecting hydroxyl groups as isopropylidene acetals can prevent deuteration at the adjacent carbon atoms. snnu.edu.cn Other methods include the reduction of a carbonyl group with a deuterated reducing agent or the hydrogenolysis of a carbon-halogen bond with deuterium gas. snnu.edu.cncdnsciencepub.com
Enzymatic Synthesis Approaches with Deuterated Precursors
Challenges in Regio- and Enantio-Selective Deuteration of Fructose
The selective deuteration of fructose presents significant challenges due to the presence of multiple hydroxyl groups and stereocenters. anr.frmarquette.edu Achieving high regio- and enantio-selectivity requires careful consideration of the chosen synthetic route and reaction conditions.
Key challenges include:
Distinguishing between multiple similar functional groups: The five hydroxyl groups in fructose have similar reactivity, making it difficult to selectively modify one position without affecting the others.
Controlling stereochemistry: The introduction of deuterium can create new stereocenters, and controlling the stereochemical outcome of the reaction is often a complex task.
Potential for isomerization: Under certain reaction conditions, fructose can isomerize to other sugars, such as glucose and mannose, leading to a mixture of products. oxfordabstracts.com
Overcoming these challenges often necessitates the use of sophisticated protecting group strategies, highly selective catalysts, and carefully optimized reaction conditions. rsc.orgacs.org
Advancements in Production Methodologies for Labeled Fructose
Recent advancements in chemical synthesis and technology are paving the way for more efficient and scalable production of labeled fructose.
Flow chemistry has emerged as a powerful tool for the synthesis of deuterated molecules, offering several advantages over traditional batch processes. ansto.gov.auaurigeneservices.com In a flow chemistry setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. aurigeneservices.commdpi.com This enhanced control can lead to improved selectivity, higher yields, and reduced decomposition of sensitive molecules. ansto.gov.au The National Deuteration Facility has recently adopted flow chemistry to increase their production capacity of deuterated molecules, including for gram-scale synthesis. ansto.gov.au This technology holds significant promise for the efficient and cost-effective production of D-[4,5,6,6'-2H4]Fructose and other labeled carbohydrates. anr.frrsc.org
Iii. Advanced Analytical Methodologies for D 4,5,6,6 2h4 Fructose Tracing
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Fructose (B13574) Studies
NMR spectroscopy is a powerful, non-destructive technique that allows for the identification and structural analysis of molecules in solution. nih.gov In the context of metabolic studies with deuterated fructose, various NMR methods are applied to track the deuterium (B1214612) label as it is incorporated into downstream metabolites.
¹H NMR for Metabolite Identification and Kinetic Monitoring
Proton Nuclear Magnetic Resonance (¹H NMR) is a highly sensitive method for identifying metabolites and monitoring the kinetics of metabolic reactions. nih.govnih.gov In studies involving D-[4,5,6,6'-2H4]Fructose, the substitution of protons with deuterium at positions 4, 5, and 6 simplifies the ¹H NMR spectrum of the fructose molecule itself. This simplification can be advantageous in complex biological mixtures.
When this compound is metabolized, the deuterium labels are carried into subsequent products. The presence of deuterium on a carbon atom alters the signal of any attached protons. For instance, in a study using [6,6′-²H₂]fructose, the metabolism to lactate (B86563) was confirmed by ¹H NMR. nih.gov The resulting lactate isotopomers showed characteristic splitting patterns and a secondary isotope shift of approximately 8 Hz for each deuterium substitution in the methyl group. nih.gov This allows for the clear identification of metabolites derived from the labeled fructose. nih.govmdpi.com
Furthermore, by acquiring ¹H NMR spectra over time, the rates of consumption of the deuterated precursor and the formation of labeled products can be quantified. nih.gov This kinetic monitoring provides direct measurements of metabolic flux through specific pathways. nih.gov For example, time-course studies in cell cultures incubated with deuterated fructose have successfully quantified the production rates of deuterated lactate and glutamate (B1630785)/glutamine (glx). nih.govnih.gov
²H NMR for Direct Detection of Deuterated Metabolites and Flux Analysis
Deuterium (²H) NMR spectroscopy offers the distinct advantage of directly detecting the deuterium label, providing a clear and unambiguous signal for the labeled substrate and its metabolic products. bohrium.com Given the extremely low natural abundance of deuterium (~0.015%), there is virtually no background signal, making it an ideal tracer for metabolic studies. bohrium.com This technique, often referred to as Deuterium Metabolic Imaging (DMI) when used in vivo, allows for the non-invasive, three-dimensional mapping of metabolism. bohrium.comisotope.com
In studies with deuterated fructose, ²H NMR spectra can distinguish the parent compound from its metabolites based on their different chemical shifts. isotope.com For example, after administering [6,6′-²H₂]fructose, distinct signals for the precursor, deuterated water (HDO), and metabolites like deuterated lactate and glutamate/glutamine (glx) can be resolved and quantified. nih.govnih.gov The rate of appearance of these metabolite signals and the decrease in the fructose signal provide a direct measure of metabolic flux. nih.gov
| Metabolite | Precursor | Production Rate (nmol/h/10^7 cells) |
|---|---|---|
| ²H Lactate | [6,6′-²H₂] Fructose | 160 ± 10 |
| [6,6′-²H₂] Glucose | 250 ± 20 | |
| ²H Glutamate/Glutamine (glx) | [6,6′-²H₂] Fructose | 25 ± 5 |
| [6,6′-²H₂] Glucose | 30 ± 6 |
¹³C NMR for Positional Enrichment and Tautomeric Analysis
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon backbone of molecules. sci-hub.st While this compound is primarily labeled with deuterium, ¹³C NMR can be used in conjunction to probe the structure and metabolic fate of the carbon skeleton. sci-hub.stnih.gov It is particularly useful for determining the intramolecular distribution of ¹³C isotopes, although this requires high precision due to the small variations in natural abundance. sci-hub.st
A significant application of NMR, including ¹³C NMR, is the analysis of fructose's tautomeric equilibrium in solution. researchgate.net In aqueous solutions, fructose exists as a mixture of several isomers: primarily β-fructopyranose (~70%), β-fructofuranose (~23%), and α-fructofuranose (~6%), along with trace amounts of α-fructopyranose and the keto form. researchgate.netfrontiersin.org Each tautomer gives rise to a distinct set of signals in the ¹³C NMR spectrum, particularly for the anomeric C-2 carbon (98-105 ppm). researchgate.netresearchgate.net By integrating the signals corresponding to each form, their relative proportions can be quantified. researchgate.netrsc.org Deuteration at specific sites, as in this compound, can influence the chemical shifts of adjacent carbons, providing further structural information.
| Carbon Position | β-fructopyranose (ppm) | β-fructofuranose (ppm) | α-fructofuranose (ppm) |
|---|---|---|---|
| C-1 | 64.8 | 63.5 | 64.5 |
| C-2 | 98.8 | 104.7 | 101.9 |
| C-3 | 68.2 | 77.2 | 81.1 |
| C-4 | 70.4 | 76.0 | 75.5 |
| C-5 | 67.2 | 82.1 | 81.3 |
| C-6 | 64.1 | 62.4 | 63.3 |
Applications in Protein and Biomolecular Structural Studies with Isotopic Labeling
Isotopic labeling is an indispensable tool in NMR-based structural biology, especially for large proteins and biomolecular complexes. nih.govsigmaaldrich.com Uniform or selective labeling with isotopes like ¹³C, ¹⁵N, and ²H is used to simplify complex spectra and overcome limitations caused by slow molecular tumbling in large molecules.
Deuteration is particularly crucial for studying high-molecular-weight proteins (>25 kDa). nih.govunl.pt Replacing protons with deuterium reduces dipolar relaxation effects, leading to sharper NMR signals and improved spectral resolution. nih.govunl.pt In this context, this compound can serve as a deuterated carbon source for expressing proteins in bacterial or other cell systems. The host organism's metabolism breaks down the deuterated fructose, and the deuterium labels are incorporated into the amino acid building blocks of the newly synthesized protein. nih.gov
This "reverse labeling" approach, where a deuterated precursor is used in a protonated medium (H₂O), allows for the specific introduction of deuterium into the protein structure. nih.gov The resulting deuterated protein can then be analyzed using advanced NMR techniques to study its structure, dynamics, and interactions. unl.pt For example, perdeuteration combined with selective protonation of specific sites, like methyl groups, is a powerful strategy for probing the hydrophobic cores of large proteins. unl.pt
Mass Spectrometry (MS)-Based Approaches for Labeled Fructose
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is widely used in metabolomics to identify and quantify compounds in complex biological samples. When combined with a separation technique like gas chromatography (GC), it becomes a robust platform for analyzing isotopically labeled molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a benchmark method for the quantitative analysis of small molecules like monosaccharides. nih.govmdpi.com For GC analysis, non-volatile sugars like fructose must first be chemically modified into volatile derivatives, such as methoxime-per-acetate or trimethylsilyl (B98337) (TMS) derivatives. nih.govmdpi.com These derivatives are then separated based on their boiling points and retention times in the GC column before being introduced into the mass spectrometer. ajrsp.com
In the mass spectrometer, the derivatized molecules are ionized (commonly by electron impact, EI) and fragmented. nih.govnih.gov The resulting fragmentation pattern is a unique fingerprint for the molecule. For this compound, the presence of four deuterium atoms increases its molecular weight by four mass units compared to its unlabeled counterpart. This mass shift is readily detected by MS and allows for the precise quantification of the labeled fructose and its metabolic products. nih.govacs.org
The fragmentation pattern also provides positional information. Specific fragment ions correspond to specific parts of the original molecule. nih.govmit.edu For example, analysis of glucose derivatives has shown that different fragments correspond to specific carbon-carbon bond cleavages (e.g., C4-C5 or C3-C4). mit.edu By analyzing the mass shifts in these specific fragments, one can trace the position of the deuterium labels as they move through metabolic pathways. This method can determine deuterium enrichment at each carbon position with high accuracy. nih.govmit.edu GC-MS methods are highly sensitive, capable of detecting fructose in the micromolar range even in the presence of highly abundant glucose. nih.gov
| Derivative | Analyte | Characteristic Fragment Ion (m/z) | Fragment Origin |
|---|---|---|---|
| Aldonitrile Pentaacetate | Glucose | 217 | C4-C6, 4,5,6,6-H4 |
| Aldonitrile Pentaacetate | Glucose | 187 | C3-C6, 3,4,5,6,6-H5 |
| Methoxime Per-acetate (MOA) | Fructose (Ketose) | 203 | C1-C3 |
| Methoxime Per-acetate (MOA) | Fructose (Ketose) | 217 | C4-C6 |
| Aldonitrile Pentapropionate | Glucose | 173 | C4-C5 cleavage |
| Aldonitrile Pentapropionate | Glucose | 370 | C5-C6 cleavage |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Metabolite Profiling
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique in metabolomics for its ability to separate complex mixtures of molecules and identify them with high sensitivity and specificity. nih.govlcms.cz When used for tracing studies with this compound, HPLC first separates the deuterated fructose and its various downstream metabolites from other cellular components based on their physicochemical properties. mdpi.com The separated compounds are then ionized and sent to a mass spectrometer, which distinguishes them based on their mass-to-charge ratio. The presence of deuterium atoms in this compound increases its mass, allowing the mass spectrometer to specifically detect the tracer and any metabolites that have incorporated the deuterium label. economie.gouv.fr
This methodology enables the quantitative analysis of how fructose is converted into various products. For instance, studies using isotopically labeled fructose have demonstrated that it can be robustly converted into glutamate and fatty acids in adipocytes, highlighting its role in anabolic processes. nih.gov Research has shown that a significant portion of ingested fructose is converted to glucose and lactate. nih.govgssiweb.org
Detailed research findings from a study using [U-¹³C₆]-d-fructose in human adipocytes illustrate the power of this approach. The study revealed that fructose stimulates anabolic pathways, leading to the synthesis of key metabolites.
Table 1: Metabolic Fate of [U-¹³C₆]-d-fructose in Differentiated Human Adipocytes
| Metabolic Process | Key Metabolite Measured | Fold Increase in Response to Fructose | Significance |
|---|---|---|---|
| TCA Cycle Anaplerosis | ¹³C M+4 Glutamate | Variable with fructose concentration | Indicates anabolic use of fructose-derived pyruvate (B1213749). nih.gov |
| De Novo Fatty Acid Synthesis | Fatty Acid Synthase | 4.33-fold | Shows increased shuttling of fructose-derived acetyl-CoA into fatty acid synthesis. nih.gov |
| Palmitate Synthesis | Palmitate | 4.8-fold | Demonstrates significant conversion of fructose into this specific fatty acid. nih.gov |
| Oleate Synthesis | Oleate | 2.56-fold | Highlights the production of another key fatty acid from fructose. nih.gov |
| Fatty Acid Release | Free Palmitate | 1.67-fold increase in release | Suggests that fructose not only promotes synthesis but also the release of certain fatty acids. nih.gov |
Data is derived from a study using [U-¹³C₆]-d-fructose and illustrates the types of quantitative findings achievable with isotope tracing and mass spectrometry. nih.gov
Mass Spectrometry Imaging (MSI) for Spatially Resolved Metabolic Tracing
While HPLC-MS provides a quantitative profile of metabolites in a bulk sample, Mass Spectrometry Imaging (MSI) offers a unique advantage by visualizing the spatial distribution of these molecules directly within tissue sections. the-innovation.orgnih.govnih.gov This technique allows researchers to understand not just what metabolites are being produced from this compound, but also where these metabolic conversions are occurring. MSI works by scanning a laser or an ion beam across a tissue slice, desorbing and ionizing molecules from discrete spots. columbia.edu The mass spectrometer then analyzes the ions from each spot, creating a map of the distribution of specific molecules, including the deuterated tracer and its labeled products. nih.gov
This spatial information is crucial for understanding organ-specific metabolism and the metabolic heterogeneity within tissues. the-innovation.org For example, studies using deuterated glucose have shown that MSI can reveal distinct metabolic patterns in different regions of the brain or within a tumor. the-innovation.orgmdpi.com In the context of fructose metabolism, MSI could be used to visualize the initial uptake and conversion of this compound in the intestine and liver, and its subsequent distribution and metabolism in other tissues like adipose tissue or the brain. nih.govfrontiersin.org
A study utilizing deuterium metabolic imaging (DMI), a related magnetic resonance spectroscopy technique, with [6,6'-²H₂]fructose provided insights into the hepatic uptake and metabolism of fructose in mice. The findings highlight the rapid processing of fructose by the liver.
Table 2: In Vivo Hepatic Metabolism of Deuterated Fructose in Mice
| Parameter | [6,6'-²H₂]fructose | [6,6'-²H₂]glucose | Implication |
|---|---|---|---|
| Initial Tissue Concentration (mM) | 35 | 15 | Higher initial hepatic uptake of fructose compared to glucose. frontiersin.org |
| Metabolic Decay Time Constant (s) | 8.0 | 19.8 | 2.5-fold faster metabolism of fructose in the liver. frontiersin.org |
This data, from a study using [6,6'-²H₂]fructose and deuterium metabolic imaging, demonstrates the type of spatially and temporally resolved metabolic information that can be obtained. frontiersin.org
Integration of Multi-Isotope Tracing Techniques
To unravel the complexity of metabolic networks, researchers are increasingly integrating the use of multiple isotope tracers within a single experiment. bioscientifica.com By using this compound in combination with other labeled molecules, such as ¹³C-labeled glucose or ¹⁵N-labeled amino acids, a more comprehensive picture of metabolic flux can be constructed. mdpi.com This approach allows for the simultaneous tracking of different metabolic pathways and their intersections.
For instance, a dual-isotope method involving both deuterated ([6,6-²H₂]-fructose) and carbon-labeled ([U-¹³C₆]-fructose) fructose has been used to simultaneously measure the systemic appearance of orally ingested fructose and the body's endogenous fructose production. nih.gov This sophisticated approach revealed that a significant fraction of ingested fructose escapes initial metabolism in the splanchnic region (gut and liver) and becomes available to other tissues in the body. nih.gov
The integration of different isotopes provides a powerful tool to dissect complex metabolic questions. Each isotope acts as a unique tag, allowing for the differentiation of carbon, hydrogen, or nitrogen atoms from different precursor molecules as they converge in metabolic pathways. This strategy is invaluable for accurately quantifying fluxes and understanding regulatory points in metabolism. d-nb.info
Table 3: Comparison of Single vs. Multi-Isotope Tracing Experimental Design
| Experimental Design | Tracer(s) Used | Metabolic Question Addressed | Key Advantage |
|---|---|---|---|
| Single Isotope Tracing | This compound | Fate of dietary fructose into various metabolic end-products. nih.gov | Simpler experimental setup and data analysis. |
| Multi-Isotope Tracing | This compound and [U-¹³C₆]Glucose | Simultaneous analysis of fructose and glucose metabolism and their interactions. nih.gov | Provides a more comprehensive and integrated view of metabolic networks. nih.govbioscientifica.com |
| Multi-Isotope Tracing | This compound and ¹⁵N-Glutamine | Interaction between carbohydrate and amino acid metabolism. mdpi.com | Elucidates the contribution of different nutrient sources to cellular building blocks and energy. |
Iv. Application of D 4,5,6,6 2h4 Fructose in Preclinical and in Vitro Metabolic Studies
Elucidation of Fructose (B13574) Uptake and Transport Mechanisms
The entry of fructose into cells is the first critical step in its metabolism and is mediated by a family of facilitative sugar transporters (GLUTs). nih.gov The use of deuterated fructose has been instrumental in studying the dynamics and specificity of these transporters.
Fructose transport across the plasma membrane is primarily facilitated by specific members of the GLUT family. nih.gov Unlike glucose, fructose uptake is not dependent on insulin (B600854). nih.gov Several GLUT transporters have been identified to play a role in fructose transport in various tissues.
GLUT2: This transporter is expressed in the liver, pancreas, small intestine, and kidney. nih.gov It is a low-affinity transporter for glucose but also transports fructose, galactose, and mannose. nih.gov In the intestine, after a meal containing sucrose, which is broken down into glucose and fructose, GLUT2 is involved in the transport of both monosaccharides across the basolateral membrane of enterocytes into the bloodstream. mdpi.comresearchgate.net
GLUT5: This transporter is considered the primary transporter for fructose and is highly expressed in the small intestine, testes, and kidney. oatext.comnih.gov It exhibits a high affinity for fructose and is crucial for the absorption of dietary fructose. frontiersin.org Studies have shown that GLUT5 is responsible for the uptake of fructose into intestinal cells. oatext.combmbreports.org
GLUT7: Found in the small intestine, colon, testis, and prostate, GLUT7 has a high affinity for both glucose and fructose. nih.gov Its presence in the small intestine suggests a potential role in fructose absorption, particularly at lower concentrations. researchgate.net
GLUT8: This transporter is found in various tissues, including the brain and testes, and facilitates the transport of glucose and fructose. nih.gov
GLUT9: Primarily known as a urate transporter, GLUT9 also transports fructose and glucose, with a high affinity for fructose. frontiersin.org It is mainly found in the kidneys, liver, and placenta. frontiersin.org
The table below summarizes the key glucose transporters involved in fructose transport, their primary substrates, and their main expression sites.
| Transporter | Primary Substrates | Main Expression Tissues |
| GLUT2 | Glucose, Fructose, Galactose, Glucosamine | Liver, Pancreas, Small Intestine, Kidney |
| GLUT5 | Fructose | Small Intestine, Testis, Kidney, Muscle |
| GLUT7 | Glucose, Fructose | Small Intestine, Colon, Testis, Prostate |
| GLUT8 | Glucose, Fructose | Brain, Testis |
| GLUT9 | Urate, Fructose, Glucose | Kidney, Liver, Placenta |
This table is generated based on data from multiple sources. nih.govnih.govfrontiersin.org
Tracing Carbon Flux Through Glycolysis and Gluconeogenesis
Once inside the cell, particularly in the liver, fructose enters a unique metabolic pathway that bypasses key regulatory steps of glycolysis. nih.gov The use of deuterated fructose, such as D-[4,5,6,6'-2H4]Fructose, allows for the detailed tracing of its carbon atoms as they flow through these central metabolic routes.
In the liver, fructose is rapidly phosphorylated by fructokinase (ketohexokinase) to fructose-1-phosphate (B91348). bmbreports.orgwikipedia.org This step traps fructose inside the hepatocyte. nih.gov Fructose-1-phosphate is then cleaved by aldolase (B8822740) B into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. wikipedia.orgminams.edu.pk DHAP can directly enter glycolysis or gluconeogenesis. wikipedia.org Glyceraldehyde is subsequently phosphorylated by triose kinase to glyceraldehyde-3-phosphate, another glycolytic intermediate. minams.edu.pk This pathway is distinct from glucose metabolism, which is primarily regulated at the level of phosphofructokinase. nih.gov Isotope tracing studies using labeled fructose have confirmed that its metabolism is less tightly regulated and proceeds at a faster rate than that of glucose. nih.gov
The deuterium (B1214612) labels on carbons 4 and 5 of this compound are particularly informative for tracking the products of the aldolase B reaction. The cleavage of fructose-1-phosphate by aldolase B yields DHAP (derived from carbons 1-3) and glyceraldehyde (derived from carbons 4-6). Therefore, the deuterium labels from this compound will be exclusively found in the glyceraldehyde molecule, which is then phosphorylated to glyceraldehyde-3-phosphate. This allows researchers to distinguish the metabolic fate of the lower carbon portion of the fructose molecule as it proceeds through glycolysis, the pentose (B10789219) phosphate pathway, or is used for anabolic processes. nih.gov For instance, studies using fructose labeled at carbons 4, 5, and 6 have shown that these carbons preferentially form circulating organic acids like glycerate. nih.gov
In alkaline solutions, D-fructose can undergo interconversion with D-glucose and D-mannose through a process known as the Lobry de Bruyn-Alberda van Ekenstein transformation, which proceeds via a common enediol intermediate. royalsocietypublishing.orgdoubtnut.com Isotope tracing studies using deuterium have been consistent with this mechanism. royalsocietypublishing.org In biological systems, the interconversion between these hexoses is catalyzed by specific enzymes. While direct conversion of fructose to glucose primarily occurs via gluconeogenesis in the liver and kidneys, isotope tracer studies have been fundamental in quantifying these fluxes. nih.gov Studies involving the administration of deuterated fructose have shown the appearance of the deuterium label in circulating glucose, providing a direct measure of the rate of gluconeogenesis from a fructose source. frontiersin.org
Tracking Aldolase-Mediated Scission with Deuterium Labels at C4-C5
Investigation of Anabolic Processes
The metabolic products of fructose can be channeled into various anabolic pathways, including the synthesis of glycogen (B147801), fatty acids, and non-essential amino acids. The use of deuterated fructose has been pivotal in quantifying the contribution of fructose to these biosynthetic processes.
The triose phosphates generated from fructose metabolism can be used for de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. nih.gov This is particularly prominent in the liver. mdpi.com The rapid and unregulated nature of fructose metabolism can lead to an increased flux of carbons towards acetyl-CoA and subsequently into fatty acid synthesis. mdpi.com Isotope tracing studies have demonstrated that a larger fraction of fructose-derived carbons are converted to fat in the liver compared to glucose-derived carbons. nih.gov Fructose metabolism also provides the glycerol-3-phosphate backbone required for the esterification of fatty acids to form triglycerides. mdpi.com Furthermore, fructose has been shown to activate transcription factors such as ChREBP and SREBP1c, which promote the expression of genes involved in DNL. mdpi.commdpi.com
De Novo Lipogenesis Pathway Elucidation in Adipocytes and Hepatic Cells
De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. mdpi.com This pathway is crucial for energy storage and is particularly active in hepatocytes (liver cells) and adipocytes (fat cells). nih.gov The use of deuterated fructose has become instrumental in dissecting the contribution of fructose to this pathway.
Fructose is a potent inducer of hepatic DNL. nih.govmdpi.com When consumed, it is primarily metabolized in the liver, where it is converted into precursors for fatty acid synthesis. mdpi.com Studies have shown that fructose consumption can significantly increase the rate of DNL, contributing to the accumulation of triglycerides in the liver. mdpi.comnih.gov This is a key factor in the development of non-alcoholic fatty liver disease (NAFLD). nih.gov Research indicates that fructose robustly supports DNL even in states of insulin resistance. nih.gov
In adipocytes, the role of fructose in directly stimulating DNL is less pronounced compared to the liver. mdpi.com Instead, fructose metabolism in the liver leads to the production of very-low-density lipoproteins (VLDL), which are then transported to adipose tissue for storage. mdpi.com However, studies using tracers like deuterated water have confirmed that DNL does occur in adipose tissue, and understanding the contribution of various substrates like fructose is an active area of research. mdpi.comsochob.cl By tracing the deuterium label from this compound into newly synthesized fatty acids, researchers can quantify the specific contribution of fructose to the lipid pools in both liver and fat cells.
Glutamate (B1630785) Synthesis from Fructose Carbon
Beyond its role in lipogenesis, the carbon backbone of fructose can be traced to other essential metabolic pathways, including the synthesis of amino acids. One such key metabolite is glutamate. The conversion of D-fructose 6-phosphate, an early intermediate in fructose metabolism, to D-glucosamine 6-phosphate is catalyzed by glutamine-fructose-6-phosphate aminotransferase. uniprot.orgebi.ac.uk This reaction uses glutamine and produces glutamate. ebi.ac.uknih.gov
By using this compound, researchers can follow the deuterium labels as they are incorporated into various molecules. As fructose enters glycolysis and the citric acid cycle (TCA cycle), its labeled carbons can be used to build other molecules. The detection of deuterated glutamate (and its derivative, glutamine) provides direct evidence of fructose carbons entering the TCA cycle. nih.govnih.gov This is significant because it demonstrates the interconnectivity of carbohydrate and amino acid metabolism. In cellular models, the production rate of deuterated glutamate/glutamine from deuterated fructose has been shown to be comparable to that from deuterated glucose, indicating similar glycolytic metabolism entering the TCA cycle. nih.gov
Preclinical Deuterium Metabolic Imaging (DMI) Applications
Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance spectroscopy (MRS) technique that allows for the real-time, three-dimensional mapping of metabolism. By administering a deuterium-labeled substrate, such as this compound, scientists can track its conversion into downstream metabolites, providing a window into metabolic pathway activity in vivo. nih.gov
Assessing Metabolic Flux in Cellular Models (e.g., HepG2 cells)
In in vitro settings, DMI with deuterated fructose has been effectively used to study metabolic fluxes in various cell lines, including the human liver cancer cell line, HepG2. nih.gov After incubating HepG2 cells with deuterated fructose, researchers can use 2H NMR to identify and quantify the resulting deuterated metabolites over time. nih.gov
Studies have successfully monitored the kinetics of fructose metabolism in HepG2 cells, observing a time-dependent increase in metabolic products alongside a decrease in the precursor fructose signal. nih.gov This allows for the calculation of metabolic rates and provides insights into how different cell types process fructose. For example, in HepG2 cells, deuterated fructose was observed to be converted to deuterated glutamate/glutamine, providing a measure of flux through the TCA cycle. nih.gov
In Vivo DMI in Animal Models for Liver Metabolism
Extending these applications to animal models provides a more systemic view of metabolism. DMI with this compound has been used in mice to non-invasively measure hepatic fructose uptake and metabolism. nih.govfrontiersin.org Since fructose is predominantly metabolized by the liver, using deuterated fructose allows for a focused investigation of liver function. nih.gov
In these studies, the deuterated fructose is administered, and its metabolic conversion is monitored in the liver. nih.gov Dynamic DMI can track the rapid uptake and turnover of fructose in the liver. nih.govresearchgate.net One key finding is that the production of deuterated water (HDO) from deuterated fructose can serve as a robust indicator of the total consumption of the precursor in the liver. nih.gov This approach has proven valuable for characterizing fructose kinetics in the normal liver and holds promise for studying liver diseases. nih.gov
Comparative Studies with Deuterated Glucose
To better understand the unique metabolic roles of different sugars, comparative studies using both deuterated fructose and deuterated glucose are often conducted. nih.govnih.gov These studies have highlighted significant differences in how the liver handles these two monosaccharides.
Uptake and Turnover: In animal models, intravenous administration of deuterated fructose resulted in a much higher initial uptake and a faster decay in the liver compared to an equivalent bolus of deuterated glucose. nih.govresearchgate.net This aligns with the understanding that the liver has a higher extraction capacity and faster turnover rate for fructose than for glucose. nih.govresearchgate.net
Metabolite Production: While both sugars lead to the production of deuterated water and deuterated glutamate/glutamine, the kinetics can differ. nih.govresearchgate.net The labeling of water from fructose metabolism is faster than from glucose, reflecting its rapid processing. nih.govresearchgate.net In contrast, in vitro studies sometimes show a higher production of deuterated lactate (B86563) from deuterated glucose compared to fructose, suggesting differences in glycolytic flux. nih.gov
Imaging Advantages: A significant advantage of using deuterated fructose for liver DMI is that it overcomes a major limitation associated with deuterated glucose. The signal from deuterated glucose often overlaps with that of its storage form, deuterated glycogen, making it difficult to distinguish metabolic flux from storage. nih.gov Since fructose is not directly stored as glycogen in the same manner, this compound provides a clearer window into active metabolic conversion in the liver. nih.gov
Table 1: Comparative Metabolic Findings of Deuterated Fructose vs. Deuterated Glucose in Preclinical Studies This table summarizes key comparative findings from studies using deuterated fructose and glucose tracers.
| Feature | This compound | [6,6'-2H2]Glucose | Citation(s) |
| Primary Site of Metabolism | Predominantly Liver | Ubiquitous | nih.gov |
| Initial Hepatic Uptake (IV Bolus) | High and Rapid | Slower | nih.govresearchgate.net |
| Hepatic Turnover Rate | Faster | Slower | nih.govresearchgate.net |
| Deuterated Water (HDO) Production | Faster | Slower | nih.govresearchgate.net |
| Glutamate/Glutamine (Glx) Production | Readily converted to 2H-Glx in the liver | Readily converted to 2H-Glx | nih.gov |
| Signal Overlap with Glycogen in Liver | No significant overlap | Significant overlap with 2H-Glycogen | nih.gov |
Investigation of Carbohydrate Intermediates and Related Pathways
The use of this compound is not limited to studying the final products of metabolism but also allows for the investigation of the intermediates that connect different pathways. The metabolism of fructose, or fructolysis, shares many enzymes and intermediates with glycolysis. nih.gov
After entering a cell, fructose is typically phosphorylated to fructose 1-phosphate. youtube.com This is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, both of which are intermediates in the glycolytic pathway. youtube.com By using a deuterated tracer, it is possible to follow the labeled core into these central pathways. This enables researchers to study the flux through glycolysis, gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors), and the pentose phosphate pathway. mdpi.commdpi.com For instance, the conversion of fructose-6-phosphate (B1210287) and glucose-6-phosphate is a key step where the metabolic pathways of these sugars intersect. cambridge.org Tracing the deuterium label helps elucidate the dynamics of this and other related enzymatic steps, providing a more complete picture of carbohydrate metabolism. cambridge.org
Pentose Phosphate Pathway Contributions
The pentose phosphate pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis. nih.govnih.gov Its primary functions are not to produce ATP, but rather to generate NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which is vital for antioxidant defense and reductive biosynthesis, and to produce pentose sugars like ribose 5-phosphate (R5P), a precursor for nucleotide synthesis. nih.govd-nb.info The PPP is divided into an oxidative and a non-oxidative branch. nih.gov
Fructose can contribute to both branches of the PPP through several entry points. nih.govlibretexts.org To enter the oxidative PPP, fructose must first be converted to glucose-6-phosphate (G6P). libretexts.org Alternatively, fructose can be phosphorylated to fructose-6-phosphate (F6P), which is a key intermediate in the non-oxidative branch. nih.govlibretexts.org Fructose metabolism via ketohexokinase also produces glyceraldehyde 3-phosphate (GA3P), another intermediate that feeds into the non-oxidative PPP. libretexts.org
A tracer such as this compound is instrumental in quantifying the contribution of fructose to these pathways. As the deuterated fructose is metabolized, the deuterium labels are carried onto the intermediates of the PPP. For example, the conversion of fructose to F6P and GA3P would introduce deuterium into the non-oxidative branch. By measuring the deuterium enrichment in key PPP metabolites like R5P, xylulose 5-phosphate (X5P), and sedoheptulose (B1238255) 7-phosphate (S7P), researchers can determine the fraction of these molecules that originated from the ingested fructose. libretexts.orgresearchgate.net This allows for the calculation of the metabolic flux from fructose through the non-oxidative PPP. Studies using ¹³C-labeled fructose have demonstrated that fructose carbons are indeed incorporated into PPP intermediates, highlighting its role in supporting nucleotide biosynthesis and redox homeostasis. researchgate.net
Table 1: Illustrative Research Findings on Fructose Contribution to Pentose Phosphate Pathway (PPP) Flux This table presents hypothetical data to illustrate the types of findings generated from stable isotope tracer studies, as specific data for this compound is not available in the reviewed literature.
| Experimental Model | Tracer Used | Measured Parameter | Illustrative Finding |
|---|---|---|---|
| Cultured Hepatocytes | [U-¹³C]Fructose | ¹³C enrichment in Ribose 5-Phosphate | 15% of the ribose 5-phosphate pool was derived from fructose after 2 hours of incubation. |
| In Vitro Perfused Liver | This compound | ²H enrichment in PPP intermediates (e.g., Sedoheptulose 7-phosphate) | Demonstrates direct shunting of fructose-derived carbons into the non-oxidative PPP. |
| Cancer Cell Line | [U-¹³C]Fructose | Flux through oxidative vs. non-oxidative PPP | Fructose primarily enters the non-oxidative branch, supporting nucleotide synthesis for proliferation. nih.gov |
Glycogenesis and Glycogenolysis Pathways
Glycogenesis is the process of synthesizing glycogen from glucose, serving as the main form of glucose storage in the liver and muscles. nsf.govnih.gov Glycogenolysis is the breakdown of glycogen back into glucose to provide energy and maintain blood glucose levels. nih.govresearchgate.net Fructose is a potent substrate for hepatic glycogen synthesis (glycogenesis). nih.govnih.gov Its metabolism in the liver bypasses the main regulatory step of glycolysis, leading to a rapid supply of triose phosphates that can be converted to glucose-6-phosphate and subsequently stored as glycogen. researchgate.netnih.gov Fructose-1-phosphate, an intermediate of fructose metabolism, can allosterically inhibit glycogen phosphorylase, the key enzyme in glycogenolysis, thereby promoting net glycogen storage. nih.gov
The application of this compound, often in conjunction with deuterated water (²H₂O), allows for detailed quantification of these processes. When this compound is metabolized to triose phosphates and then converted to glucose-6-phosphate for glycogen synthesis, the deuterium atoms are incorporated into the glucose units of the glycogen polymer. By isolating liver glycogen and analyzing the positional deuterium enrichment using NMR, researchers can precisely determine the amount of glycogen that was synthesized directly from the fructose tracer. nhri.org.tw
Table 2: Example Data from Studies on Fructose Contribution to Hepatic Glycogenesis This table is illustrative and based on findings from studies using various fructose isotopologues (e.g., ¹³C-fructose, deuterated fructose) to demonstrate the principles of tracer application. Specific data for this compound is not available in the reviewed literature.
| Study Condition | Tracer(s) | Key Measurement | Illustrative Quantitative Finding | Reference Principle |
|---|---|---|---|---|
| Post-exercise recovery | ¹³C-Fructose + ¹³C-Glucose | Rate of hepatic glycogen synthesis | Co-ingestion of fructose and glucose enhances liver glycogen repletion compared to glucose alone. | nih.gov |
| Overnight fasted state | [U-¹³C]Fructose, ²H₂O | Fractional contribution to glycogen synthesis | 15-18% of ingested fructose carbons are stored as hepatic glycogen within 6 hours. | csic.es |
| Hyperglycemic clamp | [6,6-²H₂]Glucose, Fructose | Indirect pathway flux to glycogen | Fructose infusion significantly increases the contribution of the indirect pathway to glycogen synthesis. |
V. Mechanistic Investigations Utilizing D 4,5,6,6 2h4 Fructose
Isotope Effects in Enzymatic Reactions and Pathway Flux
Isotope effects are crucial phenomena in the study of enzymatic reactions, providing insights into reaction mechanisms and rate-limiting steps. A kinetic isotope effect (KIE) occurs when replacing an atom in a reactant with one of its heavier isotopes alters the reaction rate. wikipedia.org This change is most significant when the bond to the isotope is broken or formed in the rate-determining step of the reaction (a primary KIE). mdpi.com
In the context of D-[4,5,6,6'-2H4]Fructose, the deuterium (B1214612) atoms are bonded to carbons (C-D bonds) that are not directly broken in the initial enzymatic steps of fructose (B13574) metabolism, such as phosphorylation by fructokinase or phosphofructokinase-1. Therefore, a large primary KIE is not expected for these initial reactions. However, the presence of these heavier isotopes can still be exploited to trace metabolic activity without significantly perturbing the system's natural function.
This makes this compound an excellent tracer for Metabolic Flux Analysis (MFA). MFA is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com By introducing the labeled fructose into a biological system, researchers can track the rate at which the deuterium label appears in downstream metabolites like fructose-1,6-bisphosphate, dihydroxyacetone phosphate (B84403), lactate (B86563), and intermediates of the citric acid cycle. mdpi.com This analysis provides a dynamic snapshot of cellular metabolism, revealing how different pathways are utilized and regulated in response to various stimuli or genetic modifications. creative-proteomics.commdpi.com The stability of the C-D bonds ensures that the label is conserved through multiple reaction steps, allowing for precise flux quantification.
Characterization of Enzyme Kinetics and Regulation in Fructose Metabolism
Fructokinase (Ketohexokinase) is the primary enzyme responsible for the initial step of fructose metabolism in the liver, catalyzing the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P). nih.gov This process traps fructose inside the cell for further breakdown. Unlike glucose metabolism, this step is not tightly regulated, meaning that fructose is rapidly metabolized as long as it is available. nih.govnih.gov
Phosphofructokinase-1 (PFK-1) is a critical rate-limiting enzyme in glycolysis, catalyzing the conversion of fructose-6-phosphate (B1210287) (F6P) to fructose-1,6-bisphosphate (F1,6BP). wikipedia.org PFK-1 is subject to complex allosteric regulation. It is inhibited by high levels of ATP and citrate, which signal that the cell has sufficient energy. wikipedia.org Conversely, it is activated by AMP, which indicates low energy status, and most potently by fructose-2,6-bisphosphate (F2,6BP), which acts as a powerful feedforward activator. wikipedia.orgnumberanalytics.comnumberanalytics.com
Using a tracer like this compound, researchers can investigate the in vivo activity and regulation of these enzymes. By measuring the rate of formation of labeled F1P and labeled F1,6BP, the functional activity of fructokinase and PFK-1 can be determined under various cellular conditions. For instance, one could quantify how PFK-1 flux changes in response to hormonal signals or varying energy states, providing a more physiologically relevant understanding than in vitro assays alone.
Table 1: Key Regulatory Features of Fructokinase and PFK-1
| Enzyme | Substrate(s) | Product(s) | Key Activators | Key Inhibitors | Regulatory Role |
|---|---|---|---|---|---|
| Fructokinase | Fructose, ATP | Fructose-1-Phosphate, ADP | - | Fructose-1-Phosphate (product inhibition) | Commits fructose to metabolism in the liver. nih.gov |
| PFK-1 | Fructose-6-Phosphate, ATP | Fructose-1,6-Bisphosphate, ADP | AMP, Fructose-2,6-Bisphosphate | ATP, Citrate | Rate-limiting, committed step of glycolysis. wikipedia.org |
Aldolase (B8822740) B is an essential enzyme expressed primarily in the liver, kidney, and small intestine. wikipedia.org It plays a dual role in carbohydrate metabolism, catalyzing the reversible cleavage of both fructose-1,6-bisphosphate (F1,6BP) into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP), and fructose-1-phosphate (F1P) into glyceraldehyde and DHAP. wikipedia.orguniprot.org While other aldolase isozymes (A and C) show a strong preference for F1,6BP, Aldolase B can efficiently cleave both substrates, making it central to both glycolysis and fructose metabolism. nih.govbu.edu
The use of This compound provides a unique method for studying the specifics of the Aldolase B reaction. After the initial phosphorylation steps, the resulting this compound-1,6-bisphosphate is cleaved by Aldolase B. Due to the position of the labels, the cleavage yields two distinct products:
Dihydroxyacetone phosphate (DHAP) : This three-carbon molecule is formed from carbons 4, 5, and 6 of the original fructose molecule and thus retains all four deuterium labels.
Glyceraldehyde-3-phosphate (GAP) : This three-carbon molecule is formed from carbons 1, 2, and 3 and is therefore unlabeled.
This differential labeling is exceptionally useful. It allows researchers to track the separate metabolic fates of the upper and lower halves of the fructose molecule, providing a high-resolution view of substrate channeling and the subsequent reactions of glycolysis and gluconeogenesis.
Table 2: Aldolase B Substrate Activity
| Substrate | Products | Isozyme Preference | Role of this compound Tracer |
|---|---|---|---|
| Fructose-1,6-bisphosphate | DHAP + GAP | Aldolase A, B, C | Cleavage yields labeled DHAP ([1,2,3,3'-2H4]DHAP) and unlabeled GAP. |
Glucose Isomerase (also known as xylose isomerase) is an enzyme that catalyzes the reversible isomerization between glucose and fructose. ijcea.orgjmb.or.kr This reaction is fundamental in industrial processes, such as the production of high-fructose corn syrup, and also occurs in metabolic pathways of various microorganisms. mdpi.com The reaction proceeds until an equilibrium is reached, which typically consists of about 53% fructose and 47% glucose under certain conditions. jmb.or.kr
This compound is an ideal substrate for studying the kinetics of this isomerization. By incubating the labeled fructose with Glucose Isomerase, the rate of the reverse reaction (fructose to glucose) can be precisely measured by monitoring the appearance of D-[4,5,6,6'-2H4]Glucose over time using mass spectrometry. This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for fructose as a substrate. researchgate.net Furthermore, by starting with unlabeled glucose and a known amount of labeled fructose, the dynamics of the approach to equilibrium from both directions can be studied simultaneously in a single experiment.
Aldolase B Activity and Substrate Specificity
Elucidation of Carbon Rearrangements in Metabolic Cycles
One of the most powerful applications of this compound is in elucidating the complex carbon rearrangements that occur in central metabolism, particularly within the Pentose (B10789219) Phosphate Pathway (PPP). The PPP is a crucial pathway that runs parallel to glycolysis. It is responsible for producing NADPH, which is vital for antioxidant defense and biosynthetic reactions, and for generating precursors for nucleotide synthesis. reactome.org
The PPP consists of an oxidative branch and a non-oxidative branch. The non-oxidative branch involves a series of carbon-shuffling reactions catalyzed by the enzymes transketolase and transaldolase, which interconvert sugars with three, four, five, six, and seven carbons. nih.govulisboa.pt
When this compound enters metabolism, it is converted to labeled fructose-6-phosphate (F6P) and subsequently to labeled glucose-6-phosphate (G6P), with the deuterium labels remaining on carbons 4, 5, and 6. As this labeled G6P enters the PPP, the labels are tracked through the rearrangements:
Oxidative Phase : The C1 carbon is removed as CO2, but carbons 4, 5, and 6 remain intact, yielding labeled ribulose-5-phosphate.
Non-Oxidative Phase : Transketolase and transaldolase reactions shuffle the labeled carbons. For example, transaldolase can transfer a three-carbon unit from a seven-carbon sedoheptulose-7-phosphate (which can be derived from the labeled fructose) to an unlabeled glyceraldehyde-3-phosphate, resulting in a newly synthesized F6P molecule with a different labeling pattern than the one that initially entered the pathway. nih.gov
By analyzing the specific distribution of deuterium atoms across the various sugar phosphates of the PPP, researchers can quantify the pathway's activity and its contribution relative to glycolysis. The specific labeling of this compound makes it possible to distinguish the flux through the PPP from the reversible transaldolase and transketolase exchanges. nih.gov
Table 3: Hypothetical Fate of Deuterium Labels from this compound in Central Metabolism
| Pathway | Key Intermediate | Expected Labeling Status | Mechanistic Insight |
|---|---|---|---|
| Glycolysis | Fructose-1,6-bisphosphate | Labeled at C4, C5, C6 | Precursor for cleavage. |
| Glycolysis | Dihydroxyacetone Phosphate | Labeled ([2H4]) | Tracks the fate of the bottom half of the fructose molecule. |
| Glycolysis | Glyceraldehyde-3-Phosphate | Unlabeled | Tracks the fate of the top half of the fructose molecule. |
| Pentose Phosphate Pathway | Glucose-6-Phosphate | Labeled at C4, C5, C6 | Entry point into the PPP. |
| Pentose Phosphate Pathway | Ribulose-5-Phosphate | Labeled at C3, C4, C5 | Product of the oxidative phase. |
| Pentose Phosphate Pathway | Sedoheptulose-7-Phosphate | Labeling depends on reaction partners | Reveals carbon shuffling by transketolase/transaldolase. nih.gov |
Understanding Feedback and Feedforward Regulatory Mechanisms in Cellular Metabolism
Cellular metabolism is controlled by intricate regulatory networks that ensure metabolic pathways are responsive to the cell's needs. These networks include:
Feedback Inhibition : A downstream product of a pathway inhibits an earlier enzymatic step. A classic example is the inhibition of PFK-1 by high levels of ATP, a final product of cellular respiration. wikipedia.org
Feedforward Activation : A metabolite produced early in a pathway activates an enzyme further down the pathway. The activation of PFK-1 by fructose-2,6-bisphosphate (which is synthesized from fructose-6-phosphate) is a prime example of feedforward stimulation that accelerates glycolysis when glucose is abundant. wikipedia.orgnumberanalytics.com
Stable isotope tracers like this compound are invaluable for studying these mechanisms in an intact cellular environment. While in vitro studies can identify potential activators and inhibitors of an enzyme, they cannot always predict the quantitative impact of these regulators within the complex milieu of the cell.
By using this compound in MFA studies, researchers can measure how metabolic flux through a specific enzyme or pathway changes in real-time as the concentrations of regulatory molecules fluctuate. For example, one could expose cells to a hormone that is known to increase the levels of the feedforward activator F2,6BP and use the tracer to precisely quantify the resulting increase in glycolytic flux through PFK-1. unil.ch This approach provides direct, quantitative evidence of regulatory control and helps to build more accurate predictive models of cellular metabolism.
Vi. Future Directions and Methodological Enhancements in D 4,5,6,6 2h4 Fructose Research
Development of Novel Deuterated Fructose (B13574) Probes and Derivatives
The success of existing deuterated fructose tracers has spurred the development of new probes to investigate a wider range of biological processes and improve imaging capabilities. A primary focus is on Deuterium (B1214612) Metabolic Imaging (DMI), a non-invasive technique that tracks the fate of deuterated compounds in vivo. nih.govanr.fr
Researchers are designing and synthesizing novel fructose derivatives with specific deuterium labeling patterns to probe different aspects of metabolism. For example, while tracers like [6,6'-2H2]fructose have been effective, new probes could be developed to trace the flux through alternative pathways or to enhance signal detection in DMI studies. nih.govnih.gov One major goal is to create probes that overcome the limitations of other tracers. For instance, in liver studies, the signal from [6,6'-2H2]glucose can overlap with that of its metabolic product, glycogen (B147801), making it difficult to discern metabolic flux. nih.govnih.gov Deuterated fructose probes circumvent this issue, as fructose is predominantly metabolized in the liver and does not form glycogen directly in the same manner, offering a clearer window into hepatic metabolism. nih.govnih.gov
Projects like Glyco-CD are focused on developing innovative and cost-effective methods for hydrogen/deuterium exchange on carbohydrates, which will facilitate the production of a diverse panel of deuterated probes. anr.fr This includes creating original deuterated fructose molecules specifically for studying metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). anr.fr Another approach involves redesigning probes, such as the development of 4-fluoro-4-deoxyfructose ([18F]4-FDF), which, while using fluorine-18 (B77423) for PET scanning, demonstrates the principle of modifying the fructose structure to achieve metabolic trapping and improve imaging sensitivity for conditions like neuroinflammation. snmjournals.org
Table 1: Examples of Novel Deuterated and Analog Fructose Probes
| Probe Name | Label Type | Primary Research Application | Key Advantage | Reference(s) |
| [6,6'-2H2]fructose | Deuterium (²H) | Deuterium Metabolic Imaging (DMI) of liver cancer and metabolism. | Overcomes signal overlap with glycogen seen with deuterated glucose; less contamination from whole-body metabolism. | nih.gov, nih.gov |
| Deuterated Kdo | Deuterium (²H) | In cellulo detection of pathogenic bacteria via DMI. | Development of novel DMI probes for specific biological targets. | anr.fr |
| [18F]4-FDF | Radioisotope (¹⁸F) | PET imaging of fructolysis in inflammation. | Designed for metabolic trapping, minimizing bone uptake and enhancing signal in inflamed tissues. | snmjournals.org |
Integration with Multi-Omics Data for Systems-Level Understanding
To achieve a holistic view of how fructose metabolism impacts cellular and organismal physiology, researchers are increasingly integrating isotopic tracer data with other "omics" technologies. nih.govmdpi.com This multi-omics approach combines data from genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) to construct a comprehensive model of biological systems. mdpi.comfrontiersin.org
Isotopic data from D-[4,5,6,6'-2H4]Fructose provides precise measurements of metabolic flux—the actual rate of turnover of molecules through a pathway. escholarship.org This metabolomic-level information is one layer of a complex system. By integrating this flux data with other omics layers, scientists can connect metabolic changes to their underlying genetic and regulatory drivers. frontiersin.org
For example, a study might use this compound to find that a high-fructose diet increases the flux through the de novo lipogenesis pathway in the liver. wur.nl By simultaneously analyzing the transcriptome and proteome, researchers could determine if this increased flux is accompanied by the upregulation of genes and an increase in the abundance of enzymes essential for this pathway, such as fructokinase, sterol regulatory element-binding protein 1 (SREBP1), and fatty acid synthase. wur.nl This integration helps to build a complete picture from genetic predisposition to functional metabolic output, bridging the gap between genotype and phenotype. frontiersin.org Such approaches are crucial for understanding complex diseases like NAFLD, diabetes, and cancer, where the interplay between multiple biological layers is critical. frontiersin.orgnih.gov
Advanced Computational Modeling and Flux Balance Analysis Using Isotopic Data
Computational modeling has become an indispensable tool for understanding the complex dynamics of fructose metabolism. ucl.ac.ukmdpi.com Detailed kinetic models are constructed to simulate the biochemical reactions involved in fructose processing, particularly in the liver. nih.gov These models consist of numerous parameters and differential equations that describe the flow of metabolites through various pathways. nih.gov
Isotopic data derived from tracers like this compound are critical for the accuracy and predictive power of these models. escholarship.org The tracer data provides real-world experimental constraints, allowing researchers to perform Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA). escholarship.orgnumberanalytics.com FBA is a computational method that predicts the distribution of metabolic fluxes throughout a network at a steady state, optimizing for a specific cellular objective like biomass production. numberanalytics.com
By incorporating stable isotope labeling patterns, MFA can determine the set of fluxes that best explains the observed data. escholarship.org For instance, computational models of fructose metabolism have been used to predict the rate of triglyceride accumulation in the liver under different dietary conditions (e.g., high-fructose vs. high-glucose diets). ucl.ac.uknih.gov The simulations can identify which enzymatic steps are most sensitive and therefore are the best targets for potential therapeutic intervention. ucl.ac.uk Sensitivity analyses on these models have revealed that hepatic triglyceride levels are highly sensitive to the rate constants of fructokinase and pyruvate (B1213749) kinase. ucl.ac.uknih.gov The use of isotopic data ensures that these in silico predictions are firmly grounded in experimental measurements, making the models robust tools for investigating disease mechanisms and testing therapeutic strategies. ucl.ac.uk
Addressing Methodological Challenges in Isotope Tracing
Despite the power of isotope tracing, several methodological challenges must be addressed to ensure accurate and reliable results. usask.catandfonline.com These challenges are inherent to the use of stable isotopes, particularly deuterium, in complex biological systems.
One significant issue is the potential for uncontrolled isotopic exchange. tandfonline.com The deuterium atoms on a tracer molecule can sometimes exchange with hydrogen atoms from ambient moisture or other molecules in the biological system, which can complicate the interpretation of labeling patterns. tandfonline.com Another challenge is isotopic fractionation, where enzymatic reactions can discriminate between light and heavy isotopes, altering the isotopic composition of pools and fluxes. copernicus.org Understanding these fractionation effects is crucial for accurate modeling. copernicus.orgresearchgate.net
Furthermore, the metabolic fate of a tracer can be complex, with differential incorporation of deuterium into various tissues depending on metabolic rates, uptake, and turnover. tandfonline.com Researchers must also account for the spatial and temporal heterogeneity of metabolic processes within an organism. usask.ca
Recent technological and methodological advancements are helping to overcome these challenges. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) provide more precise measurements of isotopologue distribution. copernicus.org The development of sophisticated computational frameworks allows for the correction of fractionation effects and the integration of data from multiple-isotope approaches (e.g., using ¹³C and ²H simultaneously) to provide a more constrained and accurate view of metabolic fluxes. copernicus.org
Table 2: Key Methodological Challenges in Deuterium Isotope Tracing and Mitigation Strategies
| Challenge | Description | Mitigation Strategy / Future Direction | Reference(s) |
| Isotopic Signal Overlap | Signals from the deuterated tracer and its metabolites can overlap in spectroscopic analysis, confounding quantification. | Development of novel probes (e.g., [6,6'-2H2]fructose) that produce metabolites with distinct, non-overlapping signals. | nih.gov, nih.gov |
| Isotope Exchange | Uncontrolled exchange of deuterium from the tracer with hydrogen from water or other molecules can lead to inaccurate flux measurements. | Careful experimental design; development of tracers with non-labile deuterium labels; advanced analytical techniques to quantify exchange rates. | tandfonline.com |
| Isotopic Fractionation | Enzymes may process lighter isotopes faster than heavier ones, leading to altered isotopic ratios that do not purely reflect pathway flux. | Mechanistic understanding of enzymatic fractionation; applying correction factors in computational models; using multiple isotope tracers. | usask.ca, copernicus.org |
| System Complexity | Metabolic heterogeneity between different organs, tissues, and even individual cells complicates whole-body analysis. | Higher resolution imaging techniques (DMI); single-cell flux analysis methods; integration of data into multi-compartment computational models. | usask.ca, escholarship.org |
Q & A
Basic Research Questions
Q. How is D-[4,5,6,6'-2H4]Fructose synthesized for isotopic labeling in metabolic studies?
- Methodological Answer : The synthesis typically involves enzymatic isomerization of glucose derivatives followed by site-specific deuterium incorporation. For example, deuterated fructose is produced via enzymatic conversion of deuterated glucose (e.g., D-[4,5,6,6'-2H4]Glucose) using immobilized glucose isomerase under controlled pH and temperature conditions. Post-synthesis, purification via high-performance liquid chromatography (HPLC) ensures isotopic purity .
Q. What analytical techniques are critical for confirming the deuteration pattern in this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 2H, and 13C) is essential for verifying deuterium placement at C4, C5, C6, and C6' positions. Mass spectrometry (MS) quantifies isotopic enrichment, while Fourier-transform infrared spectroscopy (FTIR) identifies functional group integrity. Cross-validation with reference standards (e.g., CAS 57-48-7 for non-deuterated fructose) ensures accuracy .
Q. How does deuteration affect the solubility and crystallization behavior of fructose in aqueous solutions?
- Methodological Answer : Deuterium substitution alters hydrogen bonding networks, impacting solubility. Experimental protocols involve comparing deuterated and non-deuterated fructose using Fast Scanning Calorimetry (FSC) at rates of 2000–10,000 K·s−1 to analyze melting points and recrystallization kinetics. Thermodynamic modeling (e.g., PC-SAFT) predicts aqueous solubility changes .
Advanced Research Questions
Q. What are the challenges in tracking deuterium retention in this compound during in vivo metabolic flux analysis?
- Methodological Answer : Deuterium loss via metabolic exchange (e.g., glycolysis or pentose phosphate pathway) requires kinetic isotope effect (KIE) correction. Stable isotope-resolved metabolomics (SIRM) coupled with LC-MS/MS monitors positional deuterium retention. Control experiments with 13C-labeled fructose (e.g., D-[4,5-13C2]Fructose) isolate isotope-specific artifacts .
Q. How can this compound be used to study fructose dehydrogenase activity in bacterial systems?
- Methodological Answer : D-Fructose dehydrogenase (FDH) assays utilize deuterated fructose to trace electron transfer mechanisms. Spectrophotometric monitoring of NADH/NAD+ ratios at 340 nm quantifies enzyme kinetics. Comparative studies with non-deuterated fructose reveal isotope effects on catalytic efficiency (kcat/Km) .
Q. What experimental designs mitigate isotopic scrambling in NMR-based metabolic studies using this compound?
- Methodological Answer : Deuterium-proton decoupling in 2H-NMR reduces signal overlap. Isotopomer analysis via 13C-edited HSQC (heteronuclear single quantum coherence) distinguishes intact deuterium labels from scrambling artifacts. Sample preparation in deuterium-depleted solvents minimizes background interference .
Q. How do deuteration patterns influence fructose’s role in Maillard reaction studies?
- Methodological Answer : Site-specific deuteration (e.g., C4 vs. C6) alters reaction kinetics with amino acids. Time-resolved FTIR and HPLC-MS/MS track deuterium retention in advanced glycation end products (AGEs). Controlled thermal degradation experiments (100–150°C) quantify isotope effects on browning rates .
Data Analysis & Contradiction Resolution
Q. How to reconcile discrepancies in reported melting points for deuterated vs. non-deuterated fructose?
- Methodological Answer : Contradictions arise from differing calorimetry methods (e.g., FSC vs. DSC). Standardize protocols using FSC at 10,000 K·s−1 to minimize thermal lag. Cross-reference with X-ray diffraction (XRD) data on crystalline structure changes induced by deuteration .
Q. What statistical approaches validate isotopic purity in commercial this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
